molecular formula C36H70O4 B14633378 Dimethyl tetratriacontanedioate CAS No. 55429-46-4

Dimethyl tetratriacontanedioate

Cat. No.: B14633378
CAS No.: 55429-46-4
M. Wt: 566.9 g/mol
InChI Key: JSEQZCNWUQARSR-UHFFFAOYSA-N
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Description

Dimethyl tetratriacontanedioate (CH₃OOC-(CH₂)₃₂-COOCH₃) is a long-chain saturated diester derived from tetratriacontanedioic acid (a 34-carbon dicarboxylic acid). This compound is characterized by its high molecular weight (566.94 g/mol) and hydrophobic nature due to its extended alkyl chain. It is primarily utilized in research settings, particularly in organic synthesis and materials science, where long-chain esters serve as intermediates for polymers, surfactants, or lubricants. Limited toxicological data are available for this compound, necessitating stringent safety protocols during handling .

Properties

CAS No.

55429-46-4

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

dimethyl tetratriacontanedioate

InChI

InChI=1S/C36H70O4/c1-39-35(37)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(38)40-2/h3-34H2,1-2H3

InChI Key

JSEQZCNWUQARSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl tetratriacontanedioate can be synthesized through the esterification of tetratriacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl tetratriacontanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl tetratriacontanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl tetratriacontanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The long carbon chain of the compound may also influence its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and applications of dimethyl tetratriacontanedioate can be contextualized by comparing it to structurally analogous esters, such as dimethyl tetradecanedioate (14-carbon chain) and methyl dotriacontanoate (32-carbon monoester). Key differences arise from chain length, solubility, and functional group arrangement.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Chain Length Melting Point* Solubility*
This compound C₃₆H₇₀O₄ 566.94 Not reported 34 >100°C (est.) Insoluble in water
Dimethyl Tetradecanedioate C₁₆H₂₈O₄ 284.39 1472-91-7 14 ~40–45°C Low water solubility
Methyl Dotriacontanoate C₃₃H₆₆O₂ 494.88 41755-79-7 32 ~80–85°C Hydrophobic
  • Chain Length and Hydrophobicity: Longer chains (e.g., 34 carbons) increase molecular weight and hydrophobicity, reducing solubility in polar solvents. This property makes this compound suitable for non-aqueous applications, such as lubricant formulation or polymer crosslinking.
  • Thermal Stability : Longer alkyl chains typically confer higher melting points, enhancing thermal stability compared to shorter-chain esters like dimethyl tetradecanedioate .

Research Findings and Limitations

  • Gaps in Data : Experimental studies on this compound are scarce, with most inferences drawn from shorter-chain analogs. For instance, NIST provides detailed thermochemical data for dimethyl tetradecanedioate but lacks equivalent resources for longer esters .
  • This highlights how structural variations (chain length, saturation) drastically alter biological activity and industrial utility.

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